2-Nitropropanoic acid

Description

BenchChem offers high-quality 2-Nitropropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Nitropropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C3H5NO4 |

|---|---|

Molecular Weight |

119.08 g/mol |

IUPAC Name |

2-nitropropanoic acid |

InChI |

InChI=1S/C3H5NO4/c1-2(3(5)6)4(7)8/h2H,1H3,(H,5,6) |

InChI Key |

PTYVBEKOPJHZLJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-Nitropropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nitropropanoic acid is a chiral nitroalkane carboxylic acid that presents a unique combination of functional groups, rendering it a molecule of significant interest in synthetic chemistry and as a potential building block in drug development. This guide provides a comprehensive overview of its molecular architecture, physicochemical properties, and reactivity. We will delve into its stereochemistry, spectroscopic signatures, and established synthetic methodologies. Furthermore, this document outlines the molecule's relevance in medicinal chemistry, protocols for its safe handling, and its role as a precursor for various derivatives, offering field-proven insights for its practical application in research and development.

Chapter 1: Molecular Architecture of 2-Nitropropanoic Acid

The chemical identity and reactivity of 2-Nitropropanoic acid are dictated by its distinct molecular structure. A thorough understanding of this architecture is fundamental for its application in complex synthetic pathways.

Chemical Formula and Nomenclature

-

Molecular Formula: C₃H₅NO₄ [1]* IUPAC Name: 2-nitropropanoic acid [1]* Common Synonyms: 2-nitropropionic acid [1] The molecule consists of a three-carbon propanoic acid backbone with a nitro group (-NO₂) attached to the alpha-carbon (C2).

Structural Representation

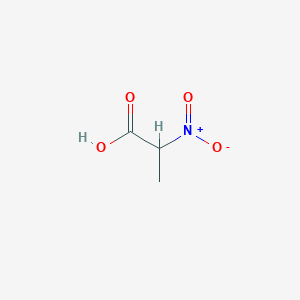

The spatial arrangement of atoms and functional groups is critical to the molecule's properties.

Caption: 2D chemical structure of 2-Nitropropanoic acid.

Key Functional Groups and Chemical Reactivity

2-Nitropropanoic acid's reactivity is a product of the interplay between its two primary functional groups:

-

Carboxylic Acid (-COOH): This group imparts acidic properties to the molecule, with a reported pKa of approximately 3.79 at 25°C.[2][3][4] It can undergo typical carboxylic acid reactions, such as esterification, amide formation, and reduction.

-

Nitro Group (-NO₂): The electron-withdrawing nature of the nitro group significantly influences the acidity of the alpha-proton (the hydrogen on C2). This makes the alpha-carbon a potential site for deprotonation and subsequent nucleophilic attack. The nitro group itself can be reduced to an amino group, providing a pathway to synthesize alpha-amino acids and their derivatives.

Stereoisomerism

The alpha-carbon (C2) of 2-nitropropanoic acid is a stereocenter, meaning the molecule is chiral and can exist as two enantiomers: (R)-2-nitropropanoic acid and (S)-2-nitropropanoic acid. [5]This chirality is a critical consideration in drug development, as different enantiomers of a molecule often exhibit distinct pharmacological activities and toxicological profiles. The specific stereoisomer, (2R)-2-nitropropanoic acid, has been identified and cataloged. [5]

Chapter 2: Physicochemical and Spectroscopic Profile

Quantitative data and spectroscopic fingerprints are essential for the identification, purification, and characterization of 2-Nitropropanoic acid in a laboratory setting.

Physicochemical Properties

The following table summarizes key computed physicochemical properties.

| Property | Value | Source |

| Molecular Weight | 119.08 g/mol | [1][5][6] |

| Molecular Formula | C₃H₅NO₄ | [1][5] |

| pKa | 3.79 (at 25°C) | [2][3][4] |

| XLogP3 | 0.2 | [1][5] |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 4 | PubChem |

Note: Experimental data for properties like melting and boiling points are not consistently available in public databases. [6]

Spectroscopic Analysis

While a comprehensive public database of spectra for 2-nitropropanoic acid is limited, characteristic spectroscopic features can be predicted based on its functional groups. For its derivatives, such as 2-(4-nitrophenyl)propionic acid and methyl 2-nitropropanoate, some spectral data is available which can provide comparative insights. [7][8]

-

¹H NMR: Expected signals would include a quartet for the alpha-proton (CH), a doublet for the methyl protons (CH₃), and a broad singlet for the carboxylic acid proton. The chemical shifts would be influenced by the electron-withdrawing nitro group.

-

¹³C NMR: Three distinct carbon signals are expected: one for the methyl group, one for the alpha-carbon, and one for the carboxyl carbon. The alpha-carbon signal would be shifted downfield due to the nitro group's influence.

-

Infrared (IR) Spectroscopy: Key absorption bands would be observed for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (~1700-1725 cm⁻¹), and asymmetric and symmetric stretches for the N-O bonds of the nitro group (~1550 cm⁻¹ and ~1370 cm⁻¹, respectively).

Chapter 3: Synthesis and Reactivity

The synthesis of 2-Nitropropanoic acid and its derivatives is a key area of interest for medicinal chemists.

General Synthetic Strategies

The synthesis of nitroalkanes can be approached through several methods. A common and effective strategy for creating α-nitro carboxylic acids involves the substitution of a halogen on an α-halo acid using a nitrite salt.

Caption: Conceptual workflow for the synthesis of 2-Nitropropanoic acid.

Example Experimental Protocol: Synthesis from 2-Bromopropanoic Acid

This protocol is a representative method based on established nucleophilic substitution reactions.

-

Dissolution: Dissolve 2-bromopropanoic acid in an equal volume of water in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Reagent Addition: In a separate beaker, prepare a concentrated aqueous solution of sodium nitrite (NaNO₂), using a slight molar excess (e.g., 1.1 equivalents) compared to the 2-bromopropanoic acid.

-

Reaction: Slowly add the sodium nitrite solution to the flask. Heat the mixture to a moderate temperature (e.g., 60-70°C) and stir for several hours until the reaction is complete (monitor by TLC or LC-MS). The reaction proceeds via an SN2 mechanism, where the nitrite ion displaces the bromide.

-

Work-up: Cool the reaction mixture to room temperature. Carefully acidify the solution with a dilute mineral acid (e.g., 2M HCl) to a pH of ~2. This protonates the carboxylate salt to form the free carboxylic acid.

-

Extraction: Transfer the acidified solution to a separatory funnel and extract the product into an organic solvent such as diethyl ether or ethyl acetate (3x volumes).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

-

Characterization: Confirm the identity and purity of the final product using NMR and IR spectroscopy and measure the melting point.

Chapter 4: Relevance in Biological Systems and Drug Development

While 2-Nitropropanoic acid itself is not a therapeutic agent, its structural motifs are relevant in medicinal chemistry and toxicology. It is crucial to distinguish it from its highly toxic isomer, 3-nitropropionic acid (3-NPA), a well-known mitochondrial toxin. [9][10][11]

Role as a Synthetic Building Block

The true value of 2-Nitropropanoic acid in drug development lies in its utility as a versatile synthetic intermediate.

Caption: 2-Nitropropanoic acid as a precursor in drug discovery.

-

Synthesis of α-Amino Acids: The reduction of the nitro group to an amine is a straightforward method to produce alanine and its derivatives. This is highly valuable for incorporating non-canonical amino acids into peptides or other pharmacologically active molecules.

-

Scaffold for Novel Derivatives: The carboxylic acid handle allows for amide coupling with various amines, while the nitro group can be used in Henry reactions or other carbon-carbon bond-forming reactions after deprotonation of the alpha-carbon. This dual functionality allows for the creation of diverse chemical libraries for screening. This is in contrast to aryl propionic acid derivatives, which are a major class of NSAIDs. [12]

Biological Activity of Nitro Compounds

The nitro group is a known pharmacophore and is present in numerous bioactive compounds with a wide range of activities, including antimicrobial and antineoplastic effects. [13]The biological activity is often mediated through redox reactions within cells. [13]While some nitroalkanes are known for their toxicity, others are being explored as lead compounds for new therapeutics. [14]

Chapter 5: Analytical and Handling Procedures

Analytical Techniques

-

Chromatography: Reversed-phase HPLC with UV detection is a suitable method for analyzing the purity of 2-Nitropropanoic acid and monitoring reaction progress. The carboxyl group allows for good retention and the nitro group provides a chromophore for UV detection.

-

Mass Spectrometry: LC-MS is an excellent tool for confirming the molecular weight (119.08 g/mol ) and for structural elucidation of derivatives.

Safety, Handling, and Storage

CAUTION: Nitroalkanes as a class of compounds should be handled with care.

-

Potential Hazards: Nitroalkanes can be oxidizing agents and may react vigorously with reducing agents. [15]Some nitroalkanes are considered potentially toxic or carcinogenic and require thorough safety assessment before use. [14][16]They can form explosive salts in the presence of inorganic bases. [15]* Handling:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Keep away from sources of ignition, as vapors may form explosive mixtures with air. [17] * Use precautionary measures against static discharge. [17]* Storage:

-

Store in a cool, dry, well-ventilated area.

-

Keep containers tightly closed.

-

Store away from incompatible materials such as strong bases and reducing agents.

-

Conclusion

2-Nitropropanoic acid is a chiral molecule with significant potential as a building block in organic synthesis and medicinal chemistry. Its value is derived from the dual reactivity of its carboxylic acid and alpha-nitro functional groups, which allows for diverse chemical transformations. While researchers must be cognizant of the potential hazards associated with nitroalkanes, a solid understanding of its structure, properties, and reactivity enables its safe and effective use in the development of novel chemical entities and potential therapeutic agents.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14598772, 2-Nitropropanoic acid. Available from: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23422945, 2-Methyl-2-nitropropanoic acid. Available from: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 92979979, (2R)-2-nitropropanoic acid. Available from: [Link]

-

Science of Synthesis (2007). Product Class 1: Nitroalkanes. Thieme, 41. Available from: [Link]

-

Chemical Synthesis Database (2024). 2-nitropropanoic acid. Available from: [Link]

-

Wikipedia (2024). Nitromethane. Available from: [Link]

-

ResearchGate (2018). Toxicity and Metabolism of Nitroalkanes and Substituted Nitroalkanes. Available from: [Link]

-

Chemius (2024). nitro razredčilo - Safety data sheet. Available from: [Link]

-

MDPI (2024). Progress on 3-Nitropropionic Acid Derivatives. Biomolecules, 15(8), 1066. Available from: [Link]

-

ResearchGate (2018). Synthetic procedures for the synthesis of 3-nitropropanoic acid. Available from: [Link]

-

SpectraBase (2025). 2-Nitropropionic acid methyl ester - Optional[MS (GC)] - Spectrum. Available from: [Link]

-

ResearchGate (2024). Progress on 3-Nitropropionic Acid Derivatives. Available from: [Link]

-

PubMed (2024). Progress on 3-Nitropropionic Acid Derivatives. Biomolecules, 15(8). Available from: [Link]

-

IFTM University (2017). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

-

Odesa I. I. Mechnikov National University (2023). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Journal of Organic and Pharmaceutical Chemistry. Available from: [Link]

Sources

- 1. 2-Nitropropanoic acid | C3H5NO4 | CID 14598772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Nitropropanoic acid [chemicalbook.com]

- 3. 2-Nitropropanoic acid CAS#: [m.chemicalbook.com]

- 4. 2-Nitropropanoic acid [chemicalbook.com]

- 5. (2R)-2-nitropropanoic acid | C3H5NO4 | CID 92979979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. 2-(4-NITROPHENYL)PROPIONIC ACID(19910-33-9) 1H NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Progress on 3-Nitropropionic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 13. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 14. researchgate.net [researchgate.net]

- 15. 1-NITROHEXANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 16. Nitromethane - Wikipedia [en.wikipedia.org]

- 17. Mobile [my.chemius.net]

An In-depth Technical Guide to 2-Nitropropanoic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitropropanoic acid, a small, functionalized organic molecule, presents a compelling case study in the nuanced world of chemical isomers and their divergent biological activities. While its isomer, 3-nitropropionic acid (3-NPA), has been extensively studied as a potent mitochondrial toxin and a valuable tool in modeling neurodegenerative diseases, 2-nitropropanoic acid remains a comparatively enigmatic entity.[1][2] This guide aims to provide a comprehensive technical overview of 2-nitropropanoic acid, addressing its fundamental chemical and physical properties, exploring potential synthetic routes, and discussing its known and potential applications in the context of its more notorious isomer. The significant disparities in the available literature between these two isomers will be a recurring theme, highlighting critical knowledge gaps and potential avenues for future research. For drug development professionals, understanding the subtle structural changes that so drastically alter the toxicological and pharmacological profiles of these molecules is of paramount importance.

Core Molecular and Physical Properties

A foundational understanding of 2-nitropropanoic acid begins with its fundamental molecular characteristics. Its chemical formula is C3H5NO4, and it has a molecular weight of approximately 119.08 g/mol .[3][4] This positions it as a relatively small molecule, a feature that can have significant implications for its pharmacokinetic profile, including its ability to cross biological membranes.

| Property | Value | Source |

| Molecular Formula | C3H5NO4 | PubChem[3][4] |

| Molecular Weight | 119.08 g/mol | PubChem[3][4] |

| IUPAC Name | 2-nitropropanoic acid | PubChem[4] |

| Synonyms | 2-nitropropionic acid | PubChem[4] |

| pKa | 3.79 (25°C) | ChemicalBook[3] |

| Physical State | Solid (predicted) | |

| Solubility | Soluble in water and polar organic solvents (predicted) |

Note: Some physical properties are predicted based on the structure and properties of similar compounds due to a lack of experimentally determined data in the available literature.

Synthesis of 2-Nitropropanoic Acid: A Methodological Challenge

A thorough review of the scientific literature reveals a significant challenge in identifying a standardized, step-by-step protocol for the synthesis of 2-nitropropanoic acid. This stands in stark contrast to its isomer, 3-nitropropionic acid, for which synthetic methods are more readily available.[5] A patented method for preparing 3-nitropropionic acid involves a multi-step process starting from acrylic acid.[6]

A plausible synthetic approach for 2-nitropropanoic acid could be conceptualized based on established organic chemistry principles. One such theoretical pathway would involve the nitration of propionic acid or a derivative. However, direct nitration of the aliphatic chain of propionic acid is generally not a feasible or selective method. A more likely approach would involve the use of a starting material that already contains a suitable leaving group at the 2-position, which can then be displaced by a nitrite salt.

Below is a theoretical experimental workflow for the synthesis of 2-nitropropanoic acid. It is crucial to note that this protocol is illustrative and has not been experimentally validated based on the available literature. Researchers attempting this synthesis should conduct a thorough risk assessment and optimization of reaction conditions.

Theoretical Synthesis Workflow

Caption: Theoretical workflow for the synthesis of 2-Nitropropanoic Acid.

Detailed Theoretical Protocol:

-

Step 1: Alpha-Bromination of Propionic Acid. Propionic acid would first be subjected to a Hell-Volhard-Zelinsky-type reaction to introduce a bromine atom at the alpha-carbon (the 2-position). This is typically achieved using N-bromosuccinimide (NBS) with a catalytic amount of hydrobromic acid (HBr). The reaction would likely be performed in an inert solvent and may require initiation by light or a radical initiator.

-

Step 2: Nucleophilic Substitution with Nitrite. The resulting 2-bromopropionic acid would then be treated with a nitrite salt, such as sodium nitrite (NaNO2), in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). This would facilitate an SN2 reaction where the bromide is displaced by the nitrite ion to form 2-nitropropanoic acid. Careful control of temperature is crucial to minimize side reactions.

-

Step 3: Workup and Purification. The reaction mixture would then be subjected to an aqueous workup to remove inorganic salts and the solvent. This would typically involve partitioning between water and an organic solvent. The organic layer containing the product would then be dried and the solvent removed under reduced pressure. The final purification of 2-nitropropanoic acid would likely be achieved through crystallization or column chromatography.

Spectroscopic and Analytical Characterization

For researchers synthesizing this compound, a full suite of analytical techniques would be necessary for unambiguous identification and purity assessment. These would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR would be expected to show a quartet for the proton at the 2-position (coupled to the methyl protons) and a doublet for the methyl protons at the 3-position. 13C NMR would show three distinct carbon signals.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretch from the carboxylic acid, a C=O stretch, and strong asymmetric and symmetric stretches for the nitro group (typically in the regions of 1550-1500 cm-1 and 1360-1290 cm-1, respectively).

-

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound.

Safety, Handling, and Storage

Due to the limited specific safety data for 2-nitropropanoic acid, a cautious approach to its handling is imperative. The safety profile of its isomer, 3-nitropropionic acid, which is a known neurotoxin, should be taken as a serious indicator of potential hazards.[1][2] Therefore, all work with 2-nitropropanoic acid should be conducted in a well-ventilated chemical fume hood.[8] Personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, should be worn at all times.[8]

Storage: 2-Nitropropanoic acid should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, oxidizing agents, and reducing agents.[9][10]

Applications in Research and Drug Development: A Tale of Two Isomers

The vast majority of research into the biological effects of nitropropanoic acids has focused on the 3-isomer. 3-Nitropropionic acid is a well-established and irreversible inhibitor of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain.[2][11] This inhibition leads to cellular energy depletion and is the basis for its use in creating animal models of Huntington's disease, a neurodegenerative disorder characterized by mitochondrial dysfunction.[11]

The potential applications and mechanism of action of 2-nitropropanoic acid are, by comparison, largely unexplored. The position of the nitro group at the alpha-carbon, adjacent to the carboxylic acid, could lead to significantly different chemical and biological properties compared to the 3-isomer. For instance, the acidity of the alpha-proton in 2-nitropropanoic acid is likely to be higher, potentially influencing its reactivity and interactions with biological targets.

For drug development professionals, the study of 2-nitropropanoic acid could offer valuable insights into the structure-activity relationships of small molecule mitochondrial toxins and modulators. A key research question is whether 2-nitropropanoic acid shares the mitochondrial toxicity of its 3-isomer. If it does not, it could serve as a useful negative control in studies of 3-NPA. Conversely, if it exhibits a different or more selective mode of action, it could represent a novel pharmacological tool.

The broader class of nitro-containing compounds has a rich history in drug development, with applications ranging from antimicrobial to anticancer agents.[12] The selective activation of nitro-compounds in hypoxic environments, such as those found in solid tumors, is a particularly promising area of research.[13] Whether 2-nitropropanoic acid possesses properties that could be exploited in this or other therapeutic contexts remains an open question.

Conclusion and Future Directions

2-Nitropropanoic acid is a molecule of significant interest primarily due to the stark contrast it presents to its well-studied isomer, 3-nitropropionic acid. While its fundamental molecular formula and weight are established, a comprehensive understanding of its chemical and biological properties is hampered by a lack of available experimental data. The development of a reliable and well-documented synthetic protocol is a critical first step to enabling more in-depth research.

For researchers in drug discovery and development, the key questions surrounding 2-nitropropanoic acid are:

-

What is its precise mechanism of action, and does it differ from that of 3-nitropropionic acid?

-

Does it exhibit mitochondrial toxicity, and if so, is it more or less potent than its 3-isomer?

-

Are there unique pharmacological properties of 2-nitropropanoic acid that could be therapeutically exploited?

Answering these questions will not only illuminate the specific properties of this understudied molecule but will also contribute to a more profound understanding of the structure-activity relationships that govern the biological effects of small nitro-containing organic acids. The story of 2-nitropropanoic acid is, as of now, largely unwritten, presenting a clear opportunity for future scientific exploration.

References

-

ChemSynthesis. 2-nitropropanoic acid. [Link]

-

SpectraBase. 2-Nitropropionic acid methyl ester - Optional[MS (GC)] - Spectrum. [Link]

-

PubChem. 2-Nitropropanoic acid. [Link]

-

PubChem. 2-Methyl-2-nitropropanoic acid. [Link]

-

PubMed Central. Progress on 3-Nitropropionic Acid Derivatives. [Link]

-

PubChem. (2R)-2-nitropropanoic acid. [Link]

-

PubChem. 3-Nitropropionic acid. [Link]

-

ResearchGate. Synthetic procedures for the synthesis of 3-nitropropanoic acid. [Link]

-

PubMed Central. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. [Link]

-

ERIC. Spectroscopy Data for Undergraduate Teaching. [Link]

- Google Patents. Method for preparing 3-nitropropionic acid.

-

YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Link]

-

MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

-

Wikipedia. Mechanism of action. [Link]

Sources

- 1. Progress on 3-Nitropropionic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Nitropropionic acid | C3H5NO4 | CID 1678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Nitropropanoic acid [chemicalbook.com]

- 4. 2-Nitropropanoic acid | C3H5NO4 | CID 14598772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CN104447346A - Method for preparing 3-nitropropionic acid - Google Patents [patents.google.com]

- 7. spectrabase.com [spectrabase.com]

- 8. documents.tocris.com [documents.tocris.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. bio.vu.nl [bio.vu.nl]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core [mdpi.com]

- 13. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 2-Nitropropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

The analysis and characterization of small molecules are fundamental to progress in chemical synthesis, drug discovery, and materials science. 2-Nitropropanoic acid, a nitroalkanoic acid, presents a unique combination of functional groups—a carboxylic acid and a nitro group—that influence its chemical reactivity and biological activity. A thorough understanding of its structural features through spectroscopic analysis is paramount for its application and for ensuring its purity and stability.

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Nitropropanoic acid. It is designed for researchers and scientists who require a deep understanding of the analytical techniques used to elucidate the structure of this and similar compounds. Recognizing that direct, publicly available experimental spectra for 2-Nitropropanoic acid are limited, this guide will also leverage data from its close chemical relatives, such as its esters, to provide a robust and predictive analytical framework.

Introduction to 2-Nitropropanoic Acid

2-Nitropropanoic acid (C₃H₅NO₄) is a small organic molecule with a molecular weight of 119.08 g/mol .[1][2] Its structure consists of a propanoic acid backbone with a nitro group attached to the α-carbon. The presence of both a Brønsted-Lowry acid (the carboxylic acid) and an electron-withdrawing nitro group on the same chiral center makes it an interesting target for stereoselective synthesis and a potential building block in medicinal chemistry.

The accurate interpretation of its spectroscopic data is crucial for confirming its identity, assessing its purity, and understanding its electronic and structural properties. This guide will delve into the three primary spectroscopic techniques for the characterization of organic molecules: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum of 2-Nitropropanoic Acid

Expected Chemical Shifts (in CDCl₃ or DMSO-d₆):

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| -COOH | 10.0 - 13.0 | Singlet (broad) | 1H | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet. Its chemical shift is concentration and solvent-dependent. |

| α-H | 4.8 - 5.2 | Quartet | 1H | The proton on the α-carbon is significantly deshielded by both the adjacent carboxylic acid and the electron-withdrawing nitro group. It will be split into a quartet by the neighboring methyl protons. |

| -CH₃ | 1.7 - 2.0 | Doublet | 3H | The methyl protons are coupled to the α-proton, resulting in a doublet. They are slightly deshielded by the proximity to the electron-withdrawing groups. |

Predicted ¹³C NMR Spectrum of 2-Nitropropanoic Acid

Expected Chemical Shifts (in CDCl₃ or DMSO-d₆):

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| -COOH | 168 - 175 | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| α-C | 80 - 90 | The α-carbon is significantly deshielded due to the direct attachment of the electronegative nitro group and the carboxylic acid. |

| -CH₃ | 15 - 20 | The methyl carbon is in a typical aliphatic region but is slightly deshielded by the α-substituents. |

Experimental ¹H NMR Data for Ethyl 2-nitropropionate

For comparison, the experimental ¹H NMR spectrum of Ethyl 2-nitropropionate in CDCl₃ shows the following signals[3]:

| Proton | Chemical Shift (ppm) | Multiplicity |

| α-H | Not specified | Quartet |

| -CH₃ (of propionate) | Not specified | Doublet |

| -OCH₂CH₃ | Not specified | Quartet |

| -OCH₂CH₃ | Not specified | Triplet |

The key takeaway is the quartet-doublet pattern for the propionate backbone, which is expected to be conserved in the parent acid. The chemical shifts in the acid will likely be slightly different due to the change from an ester to a carboxylic acid.

Experimental Protocol for NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of 2-Nitropropanoic acid.

Materials:

-

2-Nitropropanoic acid sample (5-10 mg)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tube (5 mm)

-

Pipettes

-

Vortex mixer

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the 2-Nitropropanoic acid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Vortex the mixture until the sample is fully dissolved.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both the ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Set the appropriate spectral width, acquisition time, and relaxation delay.

-

Acquire the spectrum using a standard pulse sequence (e.g., zg30).

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale to the residual solvent peak.

-

Integrate the signals and determine the multiplicities.

-

-

¹³C NMR Acquisition:

-

Set up a proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Set the appropriate spectral width, acquisition time, and relaxation delay. A longer relaxation delay may be needed for quaternary carbons.

-

Acquire the spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

Workflow for NMR Analysis:

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.

Predicted IR Spectrum of 2-Nitropropanoic Acid

Expected Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| O-H (Carboxylic Acid) | 2500-3300 | Broad, Strong | Stretching |

| C-H (Aliphatic) | 2850-3000 | Medium | Stretching |

| C=O (Carboxylic Acid) | 1700-1725 | Strong | Stretching |

| N=O (Nitro Group) | 1540-1560 and 1340-1360 | Strong | Asymmetric and Symmetric Stretching |

| C-O | 1210-1320 | Medium | Stretching |

| C-N | 830-890 | Weak-Medium | Stretching |

The presence of a very broad absorption in the 2500-3300 cm⁻¹ range, a strong carbonyl peak around 1710 cm⁻¹, and two strong nitro group absorptions are the key diagnostic features for 2-Nitropropanoic acid in an IR spectrum.

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)

Objective: To obtain an IR spectrum of 2-Nitropropanoic acid to identify its functional groups.

Materials:

-

2-Nitropropanoic acid sample (a small amount, solid or liquid)

-

FTIR spectrometer with an ATR accessory

-

Spatula

-

Solvent for cleaning (e.g., isopropanol)

-

Kimwipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean. If necessary, clean it with a Kimwipe dampened with isopropanol and allow it to dry completely.

-

Acquire a background spectrum. This will subtract the absorbance of the atmosphere (CO₂ and H₂O) and the ATR crystal from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the 2-Nitropropanoic acid sample directly onto the ATR crystal.

-

If the sample is a solid, use the pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Label the significant peaks in the spectrum.

-

-

Cleaning:

-

Clean the ATR crystal thoroughly with a solvent-dampened Kimwipe.

-

Workflow for IR Analysis:

Caption: Step-by-step workflow for acquiring an IR spectrum using an ATR-FTIR spectrometer.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule. It also offers structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum of 2-Nitropropanoic Acid

Expected Molecular Ions (using Electrospray Ionization - ESI):

-

Negative Ion Mode:

-

[M-H]⁻: m/z 118.01. This is expected to be the base peak, corresponding to the deprotonated molecule.

-

-

Positive Ion Mode:

-

[M+H]⁺: m/z 120.03.

-

[M+Na]⁺: m/z 142.01. Adducts with sodium are common.

-

Expected Fragmentation Pattern (using Electron Ionization - EI):

-

Molecular Ion [M]⁺˙: m/z 119.

-

Loss of -NO₂: [M - 46]⁺˙ at m/z 73. This corresponds to the [C₃H₅O₂]⁺ ion and is a very common fragmentation pathway for nitro compounds.

-

Loss of -COOH: [M - 45]⁺˙ at m/z 74. This corresponds to the [C₂H₄NO₂]⁺ ion.

-

Loss of both -COOH and -NO₂: This would lead to smaller fragments.

The high-resolution mass of 2-Nitropropanoic acid (C₃H₅NO₄) is 119.0219. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion.

Experimental Protocol for Mass Spectrometry (LC-MS with ESI)

Objective: To determine the accurate mass of 2-Nitropropanoic acid and study its fragmentation.

Materials:

-

2-Nitropropanoic acid sample

-

LC-MS grade solvents (e.g., methanol, water, formic acid)

-

Vials for sample preparation

-

LC-MS system with an ESI source

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in an appropriate solvent mixture (e.g., 50:50 methanol:water with 0.1% formic acid for positive mode, or without acid for negative mode).

-

-

Infusion Analysis (for initial tuning):

-

Infuse the sample solution directly into the mass spectrometer using a syringe pump to optimize the source parameters (e.g., capillary voltage, gas flow rates, temperature).

-

-

LC-MS Analysis:

-

Inject the sample onto an appropriate HPLC column (e.g., C18) to separate it from any impurities.

-

The eluent from the HPLC is directed into the ESI source.

-

Acquire data in both positive and negative ion modes over a relevant mass range (e.g., m/z 50-500).

-

Perform MS/MS (or MS²) experiments on the parent ion of interest to induce fragmentation and obtain structural information.

-

-

Data Analysis:

-

Extract the mass spectrum for the peak corresponding to 2-Nitropropanoic acid.

-

Determine the accurate mass of the molecular ion and compare it to the theoretical mass.

-

Analyze the fragmentation pattern from the MS/MS spectrum to confirm the structure.

-

Conclusion

The spectroscopic characterization of 2-Nitropropanoic acid relies on a combination of NMR, IR, and MS techniques. While direct experimental data may be sparse in public databases, a comprehensive structural elucidation is achievable through a combination of predictive analysis based on fundamental principles and comparison with closely related analogs. The protocols and expected spectral features outlined in this guide provide a robust framework for researchers to confidently identify and characterize 2-Nitropropanoic acid in their work. The application of these multi-faceted analytical techniques ensures the scientific integrity of research and development involving this and other novel chemical entities.

References

-

SpectraBase. 2-Nitropropionic acid methyl ester. [Link]

-

ChemSynthesis. 2-nitropropanoic acid. [Link]

-

PubChem. 2-Nitropropanoic acid. [Link]

-

SpectraBase. Ethyl 2-nitropropionate 1H NMR Spectrum. [Link]

-

PubChem. (2R)-2-nitropropanoic acid. [Link]

-

NIST Chemistry WebBook. Propanoic acid. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of 2-methylpropanoic acid. [Link]

-

Doc Brown's Chemistry. Mass spectrum of 2-methylpropanoic acid. [Link]

Sources

Introduction: The Significance of 2-Nitropropanoic Acid

An In-Depth Technical Guide to the ¹³C NMR Spectroscopic Analysis of 2-Nitropropanoic Acid

This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2-nitropropanoic acid. It is intended for researchers, scientists, and professionals in drug development and chemical analysis who require a deep understanding of the structural characterization of this molecule. We will delve into the theoretical principles governing its chemical shifts, provide robust protocols for experimental verification, and discuss the interpretation of the resulting spectroscopic data.

2-Nitropropanoic acid is a small organic molecule featuring two highly influential functional groups: a carboxylic acid and a nitro group. Its structural simplicity belies a complex electronic environment that makes it an excellent subject for spectroscopic study. Accurate characterization is paramount for its application in chemical synthesis and as a potential building block in pharmaceutical development. ¹³C NMR spectroscopy offers direct, non-destructive insight into the carbon skeleton, providing unambiguous data for structural confirmation and purity assessment.

Theoretical Principles: Unpacking the Electronic Environment

The ¹³C NMR chemical shifts in 2-nitropropanoic acid are primarily dictated by the powerful inductive effects of the attached functional groups. Understanding these effects is crucial for predicting and assigning the spectrum.

-

Inductive Effects: Both the carboxylic acid (-COOH) and the nitro group (-NO₂) are strongly electron-withdrawing groups (-I effect).[1] They pull electron density away from the adjacent carbon atoms. This "deshielding" effect causes the carbon nuclei to experience a stronger external magnetic field, thus they resonate at a higher frequency, or further "downfield" (higher ppm value).[2]

-

The Carboxyl Carbon (C1): The C1 carbon is double-bonded to one oxygen and single-bonded to another, making it highly electron-deficient. Consequently, it is significantly deshielded and appears far downfield in the spectrum, typically in the 160-185 ppm range for carboxylic acids.[3][4] While it is bonded to two electronegative oxygen atoms, resonance involving the oxygen lone pair provides some shielding effect, causing it to appear slightly upfield compared to the carbonyl carbons of ketones or aldehydes (which are typically >190 ppm).[5][6]

-

The α-Carbon (C2): The C2 carbon is subject to the intense inductive pull from both the directly attached nitro group and the adjacent carboxyl group. The nitro group's deshielding effect is particularly strong. This synergistic effect means the C2 carbon will be the most deshielded of the aliphatic carbons.

-

The Methyl Carbon (C3): The C3 carbon is influenced to a lesser extent. The inductive effect diminishes with distance, so while it will be slightly deshielded compared to a simple alkane, it will appear the furthest "upfield" (lowest ppm value) of the three carbons in the molecule.

The diagram below illustrates these intramolecular electronic influences.

Caption: Inductive effects in 2-nitropropanoic acid deshielding C1 and C2.

Predicted ¹³C NMR Chemical Shifts

While experimental data for this specific molecule is not widely published, we can generate highly reliable in silico predictions based on established algorithms that model the electronic factors discussed above. These predictions serve as a robust hypothesis that can be confirmed experimentally using the protocol outlined in the next section.

| Carbon Atom | Functional Group Environment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C1 | Carboxylic Acid (-C OOH) | ~170 ppm | Typical range for a carboxylic acid carbon[7][8]; highly deshielded by two oxygen atoms. |

| C2 | α-Carbon (-C H(NO₂)-) | ~85 ppm | Strongly deshielded by the adjacent nitro group and, to a lesser extent, the carboxyl group. |

| C3 | Methyl (-C H₃) | ~15 ppm | Aliphatic carbon, only slightly deshielded by the proximity to the electron-withdrawing groups. |

| Table 1: Predicted ¹³C NMR chemical shifts for 2-nitropropanoic acid. Predictions are generated based on standard chemical shift databases and computational models.[9][10] |

Experimental Protocol for Spectrum Acquisition

This section provides a self-validating, step-by-step protocol for acquiring a high-quality, proton-decoupled ¹³C NMR spectrum of 2-nitropropanoic acid. The causality behind each step is explained to ensure scientific integrity and reproducibility.

Sample Preparation

-

Analyte Weighing: Accurately weigh 20-50 mg of high-purity 2-nitropropanoic acid. A higher concentration is required for ¹³C NMR compared to ¹H NMR due to the low natural abundance (1.1%) of the ¹³C isotope.[11]

-

Solvent Selection: Choose a suitable deuterated solvent. For 2-nitropropanoic acid, DMSO-d₆ (Deuterated Dimethyl Sulfoxide) is the recommended choice.

-

Causality: The molecule's polarity and acidic proton necessitate a polar, aprotic solvent to ensure complete dissolution and minimize complex hydrogen-bonding interactions that could broaden signals.[3][12] Chloroform-d (CDCl₃) may not be suitable due to poor solubility. The choice of solvent will influence the exact chemical shifts.[13]

-

-

Dissolution: Dissolve the analyte in approximately 0.6-0.7 mL of DMSO-d₆ in a clean vial before transferring to a 5 mm NMR tube.

-

Internal Standard (Optional but Recommended): Add a small amount of Tetramethylsilane (TMS) as an internal reference and set its chemical shift to 0.00 ppm during processing. If using a solvent that is not miscible with TMS, an external reference or referencing to the known solvent residual peak is necessary.[14][15]

NMR Spectrometer Setup and Data Acquisition

The following parameters are based on a standard 400 MHz NMR spectrometer and should be adjusted as necessary based on the available instrumentation.[16][17]

-

Insert Sample and Lock: Place the NMR tube in the spectrometer. Lock the field frequency onto the deuterium signal of the DMSO-d₆ solvent.

-

Tuning and Shimming: Tune the ¹³C probe to the correct frequency. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-resolved peaks.[18]

-

Acquisition Parameters: Load a standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems).

-

Spectral Width (SW): Set to a range of ~220 ppm to ensure all carbons, especially the downfield carboxyl carbon, are captured.

-

Number of Scans (NS): Set to a minimum of 1024 scans. This is necessary to achieve an adequate signal-to-noise ratio for the low-abundance ¹³C nuclei.[19]

-

Relaxation Delay (D1): Set to 5-10 seconds .

-

Causality (Trustworthiness Pillar): This is the most critical parameter for quantitative accuracy. The C1 carboxyl carbon is quaternary (no attached protons) and thus has a very long spin-lattice relaxation time (T₁). A short delay would lead to signal saturation, making the peak appear significantly smaller than it should be, or even causing it to be missed entirely. A long delay ensures the nucleus fully relaxes between pulses, providing a more reliable signal intensity.[2][17]

-

-

Acquisition Time (AQ): Aim for an acquisition time of ~1-2 seconds to ensure good digital resolution.

-

Data Processing

-

Fourier Transform: Apply an exponential multiplying function (line broadening, LB = 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorption mode. Apply a baseline correction algorithm to produce a flat, even baseline.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm or, if TMS is not used, by setting the central peak of the DMSO-d₆ multiplet to 39.52 ppm.

-

Peak Picking: Identify and label the chemical shift of the three distinct peaks in the spectrum.

The entire workflow is summarized in the following diagram.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 3. myneni.princeton.edu [myneni.princeton.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. compoundchem.com [compoundchem.com]

- 9. Visualizer loader [nmrdb.org]

- 10. m.youtube.com [m.youtube.com]

- 11. scribd.com [scribd.com]

- 12. Solvent effects in the nuclear magnetic resonance spectra of organic acids and salts - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 13. reddit.com [reddit.com]

- 14. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. r-nmr.eu [r-nmr.eu]

- 17. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 18. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 19. chem.uiowa.edu [chem.uiowa.edu]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Nitropropanoic Acid

Foreword: Charting the Uncharted Fragmentation Landscape

Introduction to 2-Nitropropanoic Acid: A Molecule of Interest

2-Nitropropanoic acid (C₃H₅NO₄), with a molecular weight of 119.08 g/mol , is an organic compound featuring both a carboxylic acid and a nitro functional group.[1][2][3][4][5] The presence of these two moieties on a short alkyl chain suggests a rich and informative fragmentation pattern in mass spectrometry, offering clues to its structure and chemical properties. Understanding its behavior under ionization is crucial for its unambiguous identification in complex matrices.

The Fundamentals of Electron Ionization (EI) Mass Spectrometry

Electron ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule.[6][7][8][9][10][11] This energy input leads to the formation of a molecular ion (M⁺•), which is often unstable and undergoes subsequent fragmentation.[12][13] The resulting fragment ions are separated by their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint. The fragmentation pathways are governed by the relative bond strengths within the molecule and the stability of the resulting fragments.[14]

Predicted Electron Ionization Fragmentation Pathways of 2-Nitropropanoic Acid

The fragmentation of 2-Nitropropanoic acid is anticipated to be a composite of the characteristic fragmentation patterns of carboxylic acids and nitroalkanes. The initial ionization event will likely involve the removal of an electron from one of the lone pairs on the oxygen atoms of the carboxylic acid or the nitro group, forming the molecular ion at m/z 119.

Primary Fragmentation Pathways

The primary fragmentation of the molecular ion is expected to proceed through several key pathways:

-

Loss of the Nitro Group (•NO₂): A common fragmentation for nitroalkanes is the cleavage of the C-N bond, leading to the loss of a nitro radical (•NO₂), which has a mass of 46 Da. This would result in a fragment ion at m/z 73 .

-

α-Cleavage of the Carboxylic Acid: Carboxylic acids readily undergo α-cleavage, which in this case would involve the breaking of the C1-C2 bond. This would lead to the formation of the carboxyl cation, [COOH]⁺ , at m/z 45 .[15][16]

-

Loss of the Carboxyl Group (•COOH): Cleavage of the bond between the α-carbon and the carboxyl group can result in the loss of a carboxyl radical (•COOH), with a mass of 45 Da, yielding a fragment ion at m/z 74 .

-

Loss of Nitrous Acid (HNO₂): Rearrangement followed by the elimination of nitrous acid (HNO₂), with a mass of 47 Da, is another plausible pathway for nitroalkanes. This would produce a fragment ion at m/z 72 .

Secondary Fragmentation Pathways

The primary fragment ions can undergo further fragmentation:

-

The m/z 73 ion ([CH₃CHCOOH]⁺) could lose a molecule of carbon monoxide (CO) to form an ion at m/z 45 . Alternatively, it could lose a methyl radical (•CH₃) to yield an ion at m/z 58 .

-

The m/z 45 ion ([COOH]⁺) is relatively stable but could potentially lose a hydroxyl radical (•OH) to form the formyl cation [CHO]⁺ at m/z 29 .

The interplay of these pathways will determine the final appearance of the mass spectrum, with the relative abundances of the fragment ions reflecting their stability.

Summary of Predicted Key Fragment Ions

The following table summarizes the predicted key fragment ions for 2-Nitropropanoic acid and their proposed origins.

| m/z | Proposed Ion Structure | Origin |

| 119 | [CH₃CH(NO₂)COOH]⁺• | Molecular Ion (M⁺•) |

| 74 | [CH₃CH(NO₂)]⁺ | M⁺• - •COOH |

| 73 | [CH₃CHCOOH]⁺ | M⁺• - •NO₂ |

| 72 | [C₃H₄O₂]⁺• | M⁺• - HNO₂ |

| 45 | [COOH]⁺ | α-cleavage |

| 29 | [CHO]⁺ | [COOH]⁺ - •OH |

Visualizing the Fragmentation Pathways

The predicted fragmentation pathways can be visualized using the following diagrams:

Caption: Primary fragmentation pathways of 2-Nitropropanoic acid.

Caption: Secondary fragmentation of the m/z 73 ion.

Experimental Protocol for Mass Spectrometric Analysis

To experimentally validate the predicted fragmentation patterns, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis is recommended.

6.1. Sample Preparation

-

Derivatization: Due to the polarity of the carboxylic acid group, derivatization is recommended to improve volatility and chromatographic performance. A common method is esterification, for example, by reacting 2-Nitropropanoic acid with methanol in the presence of an acid catalyst to form methyl 2-nitropropanoate.

-

Dilution: Dissolve the derivatized or underivatized sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

6.2. GC-MS Instrumentation and Parameters

-

Gas Chromatograph:

-

Injector: Split/splitless injector, operated in splitless mode at 250 °C.

-

Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer:

-

Ion Source: Electron Ionization (EI).

-

Ion Source Temperature: 230 °C.

-

Electron Energy: 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 35-200.

-

6.3. Data Analysis

-

Acquire the total ion chromatogram (TIC) to identify the peak corresponding to 2-Nitropropanoic acid (or its derivative).

-

Extract the mass spectrum from the apex of the chromatographic peak.

-

Analyze the mass spectrum to identify the molecular ion and major fragment ions.

-

Compare the experimental fragmentation pattern with the predicted pathways outlined in this guide.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the electron ionization mass spectrometry fragmentation of 2-Nitropropanoic acid. By leveraging the established fragmentation behaviors of carboxylic acids and nitroalkanes, we have proposed a detailed set of fragmentation pathways and characteristic ions. This information serves as a robust starting point for the identification and structural characterization of this molecule. The provided experimental protocol offers a practical framework for obtaining empirical data to validate and refine these predictions. As with any scientific endeavor, the interplay between theoretical prediction and experimental verification is paramount, and it is our hope that this guide will stimulate further investigation into the fascinating world of mass spectrometry.

References

-

JoVE. (2024). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14598772, 2-Nitropropanoic acid. Retrieved from [Link]

-

JoVE. (2025). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of propanoic acid. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 2-nitropropanoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 92979979, (2R)-2-nitropropanoic acid. Retrieved from [Link]

-

Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids. (n.d.). Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids. Retrieved from [Link]

-

YouTube. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 2-methylpropanoic acid. Retrieved from [Link]

-

University of Arizona. (n.d.). Fragmentation Mechanisms. Retrieved from [Link]

-

ResearchGate. (n.d.). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Propanoic acid. Retrieved from [Link]

-

PubMed. (2000, July). Mass spectral fragmentation pathways in cyclic difluoramino and nitro compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]

-

Research and Reviews. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]

-

Organic Chemistry Class Notes. (n.d.). Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

YouTube. (2021, May 22). Electron Impact (EI) & Chemical Ionization (CI) Mass Spectrometry and Interpretation Mass Spectra. Retrieved from [Link]

-

Chemguide. (n.d.). fragmentation patterns in mass spectra. Retrieved from [Link]

-

GenTech Scientific. (2023, March 6). What Factors Influence Fragmentation in Mass Spectrometry?. Retrieved from [Link]

-

Separation Science. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Retrieved from [Link]

-

Fiveable. (n.d.). 1.3 Mass spectrometry (MS). Retrieved from [Link]

-

MASONACO. (n.d.). Electron Ionization. Retrieved from [Link]

Sources

- 1. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 2. scienceready.com.au [scienceready.com.au]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rroij.com [rroij.com]

- 8. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 9. youtube.com [youtube.com]

- 10. MASONACO - Electron Ionization [masonaco.org]

- 11. fiveable.me [fiveable.me]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. gentechscientific.com [gentechscientific.com]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 16. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

infrared spectroscopy of alpha-nitro carboxylic acids

An In-Depth Technical Guide to the Infrared Spectroscopy of α-Nitro Carboxylic Acids

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the principles and applications of Fourier Transform Infrared (FTIR) spectroscopy for the characterization of α-nitro carboxylic acids. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of vibrational spectra arising from the proximate nitro and carboxylic acid functionalities. We will examine the characteristic absorption bands, the profound influence of intra- and intermolecular hydrogen bonding, and the inductive effects that define the unique spectral fingerprint of these molecules. This guide synthesizes theoretical principles with practical, field-proven methodologies for sample analysis, ensuring both scientific rigor and experimental validity.

Introduction: The Challenge and Utility of Spectroscopic Analysis

α-Nitro carboxylic acids are a significant class of organic compounds, serving as versatile intermediates in synthetic chemistry and as key structural motifs in various pharmacologically active molecules. Their chemical behavior is dictated by the interplay between the strongly electron-withdrawing nitro group (-NO₂) and the acidic, hydrogen-bonding-capable carboxylic acid group (-COOH). Understanding the molecular structure and intermolecular interactions of these compounds is paramount for predicting their reactivity, stability, and biological activity.

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1] By measuring the absorption of infrared radiation at specific frequencies, we can identify the functional groups present in a sample and gain insight into its molecular structure and bonding environment.[2] For α-nitro carboxylic acids, IR spectroscopy is particularly revealing, as the vibrational frequencies of both the nitro and carboxylic acid groups are sensitive to their immediate chemical environment, offering a detailed picture of the electronic and structural characteristics of the molecule.

This guide will first deconstruct the individual IR signatures of the carboxylic acid and nitro functional groups before synthesizing this knowledge to interpret the complex spectra of α-nitro carboxylic acids.

Deconstructing the Spectrum: Characteristic Vibrational Modes

The infrared spectrum of an α-nitro carboxylic acid is a superposition of the vibrational modes of its constituent parts, modulated by their mutual interaction. To interpret the full spectrum, we must first understand the characteristic absorptions of each functional group in isolation.

The Carboxylic Acid Moiety (-COOH)

The IR spectrum of a carboxylic acid is dominated by features arising from the O-H, C=O, and C-O bonds. These absorptions are highly characteristic and often unmistakable.[3][4][5]

-

O-H Stretching: The most prominent feature is an exceptionally broad and intense absorption band for the O-H stretch, typically spanning from 3300 cm⁻¹ to 2500 cm⁻¹ .[3][4][6][7] This remarkable broadness is a direct consequence of strong intermolecular hydrogen bonding, where two carboxylic acid molecules form a stable cyclic dimer.[6][8][9][10] This broad absorption is often superimposed on the sharper C-H stretching bands.[6]

-

C=O (Carbonyl) Stretching: A strong, sharp absorption corresponding to the C=O stretch appears between 1760 cm⁻¹ and 1690 cm⁻¹ .[6] For hydrogen-bonded dimers, which are common in the solid or liquid state, this band is typically found around 1710-1725 cm⁻¹ .[1][3] The presence of conjugation or electron-withdrawing substituents can shift this frequency.[3][11]

-

C-O Stretching and O-H Bending: The spectrum also contains bands for the C-O stretch (1320-1210 cm⁻¹) and in-plane O-H bend (1440-1395 cm⁻¹).[6] Additionally, a broad O-H out-of-plane bending vibration is often observed near 920 cm⁻¹.[5]

The Nitro Moiety (-NO₂)

The nitro group is characterized by two strong and distinct stretching vibrations due to the resonance structure which gives the N-O bonds partial double bond character.[12][13]

-

Asymmetric N-O Stretching: A strong absorption band typically appears in the range of 1600-1530 cm⁻¹ for aliphatic nitro compounds.[14] This is often one of the most intense peaks in the nitro group's signature.[15]

-

Symmetric N-O Stretching: A second, usually less intense, band is observed between 1390-1300 cm⁻¹ for the symmetric stretch.[14]

The presence of this pair of intense bands is a reliable indicator for the nitro functional group.[12]

Synthesizing the Spectrum: Infrared Analysis of α-Nitro Carboxylic Acids

When the nitro and carboxylic acid groups are attached to the same α-carbon, their spectral signatures are mutually influenced by electronic (inductive) effects and steric/bonding (hydrogen bonding) interactions.

Inductive Effects of the α-Nitro Group

The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. Its placement at the α-position has two primary effects on the carboxylic acid's vibrational frequencies:

-

Effect on O-H Acidity: The nitro group's inductive effect withdraws electron density from the carboxyl group, weakening the O-H bond and increasing its acidity. This enhanced acidity can strengthen intermolecular hydrogen bonding, potentially leading to further broadening and a slight shift to lower wavenumbers for the O-H stretching band.

-

Effect on C=O Frequency: The electron-withdrawing effect tends to pull electron density away from the carbonyl carbon, which can slightly strengthen and shorten the C=O bond. This typically results in a shift of the carbonyl stretching frequency to a higher wavenumber (a "blue shift") compared to its unsubstituted aliphatic counterpart. One might expect a shift of +15 to +25 cm⁻¹ in the C=O frequency.

The Critical Role of Hydrogen Bonding

The proximity of the -NO₂ and -COOH groups allows for the possibility of intramolecular hydrogen bonding, where the acidic proton of the carboxyl group interacts with an oxygen atom of the nitro group. This creates a competition between intramolecular and the typically dominant intermolecular (dimer) hydrogen bonding.

-

Intermolecular Dimer Formation: As with most carboxylic acids, α-nitro carboxylic acids are expected to form strong hydrogen-bonded dimers, especially in the solid state or in non-polar solvents. This will result in the characteristic broad O-H stretch from 3300-2500 cm⁻¹.

-

Intramolecular Hydrogen Bonding: The presence of a competing intramolecular hydrogen bond can alter the spectral profile. It may lead to the appearance of a sharper, distinct O-H absorption band at a lower frequency (e.g., ~3200 cm⁻¹) within the broader intermolecular absorption envelope, or it could shift the entire broad band. The exact effect depends on the stability and geometry of the resulting intramolecularly bonded ring structure.

The interplay between these two forms of hydrogen bonding is a key area of investigation for which IR spectroscopy is exceptionally well-suited.

Caption: Inter- vs. Intramolecular Hydrogen Bonding in α-Nitro Carboxylic Acids.

Summary of Expected Absorptions

The following table summarizes the key vibrational frequencies expected in the IR spectrum of a typical α-nitro carboxylic acid.

| Vibrational Mode | Functional Group | **Expected Wavenumber (cm⁻¹) ** | Characteristics |

| O-H Stretch | Carboxylic Acid | 3300 - 2500 | Very broad, very strong; indicative of H-bonding. |

| C-H Stretch | Alkyl | 3000 - 2850 | Medium, sharp; may be superimposed on the O-H band. |

| C=O Stretch | Carboxylic Acid | 1745 - 1715 | Strong, sharp; shifted to higher frequency by α-NO₂. |

| N-O Asymmetric Stretch | Nitro | 1600 - 1530 | Strong, sharp. |

| N-O Symmetric Stretch | Nitro | 1390 - 1300 | Medium-Strong, sharp. |

| O-H Bend (in-plane) | Carboxylic Acid | 1440 - 1395 | Medium, may overlap with C-H bends. |

| C-O Stretch | Carboxylic Acid | 1320 - 1210 | Medium-Strong. |

| O-H Bend (out-of-plane) | Carboxylic Acid | ~920 | Medium, broad. |

Experimental Protocol: A Self-Validating System

Acquiring a high-quality, reproducible IR spectrum requires meticulous sample preparation and instrument handling. The following protocol is designed as a self-validating system to ensure data integrity.

Instrument and Sample Preparation Workflow

Caption: Standard workflow for FTIR analysis of solid organic compounds.

Step-by-Step Methodology: KBr Pellet Technique

The Potassium Bromide (KBr) pellet method is a common technique for analyzing solid samples. KBr is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹).

-

Sample Purity Check: Ensure the α-nitro carboxylic acid sample is pure and thoroughly dry. Water is a strong IR absorber and will obscure the O-H region of the spectrum.

-

Gather Materials: You will need spectroscopy-grade KBr (kept in a desiccator), an agate mortar and pestle, a pellet press, and the sample.

-

Grinding: Place approximately 1-2 mg of the sample and 100-200 mg of dry KBr into the mortar. Grind the mixture thoroughly for several minutes until it becomes a fine, homogenous powder with a consistent, slightly glossy appearance.[16] Inadequate grinding is a primary cause of poor-quality spectra.

-

Pellet Pressing: Transfer a portion of the powdered mixture to the pellet press die. Assemble the press and apply pressure according to the manufacturer's instructions (typically 7-10 tons) for several minutes.

-

Validation: A good KBr pellet should be thin and transparent or translucent. An opaque or cloudy pellet indicates poor grinding, moisture contamination, or insufficient pressure.

-

Data Acquisition:

-

Perform a background scan with the empty sample holder in the FTIR spectrometer to account for atmospheric CO₂ and water vapor.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

-

-

Analysis: Process the resulting spectrum by performing a baseline correction and identifying the peak positions (wavenumbers) and relative intensities.

Considerations for Solvents and Solution-Phase Spectra

When analyzing samples in solution, the choice of solvent is critical. The solvent must be transparent in the spectral regions of interest and should not interact strongly with the solute in a way that confounds interpretation.

-

Solvent Effects: Polar solvents can engage in hydrogen bonding with the α-nitro carboxylic acid, disrupting the intermolecular dimer formation.[17] This can lead to a sharpening of the O-H band and a shift in the C=O frequency.[18][19] Aprotic solvents like carbon tetrachloride (CCl₄) or chloroform (CHCl₃) are often used, but care must be taken as they have their own characteristic absorptions.

-

Concentration Dependence: The extent of hydrogen bonding is concentration-dependent.[1] Running spectra at different concentrations can help differentiate between intramolecular features (which are concentration-independent) and intermolecular features (which diminish upon dilution).

Conclusion: A Powerful Tool for Molecular Characterization

Infrared spectroscopy provides a detailed and nuanced fingerprint of α-nitro carboxylic acids. By carefully analyzing the positions, shapes, and intensities of the characteristic absorption bands, researchers can confirm the presence of both the nitro and carboxylic acid functional groups. More importantly, subtle shifts in these bands provide invaluable insights into the electronic environment and the complex hydrogen-bonding networks that govern the properties of these molecules. The systematic application of the protocols outlined in this guide will empower scientists to leverage FTIR spectroscopy as a reliable and authoritative tool for structural elucidation and chemical analysis in their research and development endeavors.

References

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. UCLA Chemistry & Biochemistry. [Link]

-

LibreTexts Chemistry. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. [Link]

-

Vaden, T. D., et al. (2011). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A. [Link]

-

University of California, Los Angeles. (n.d.). Spectroscopy Tutorial: Nitro Groups. UCLA Chemistry & Biochemistry. [Link]

-

University of Calgary. (n.d.). IR: nitro groups. [Link]

-

University of Manitoba. (n.d.). Nitro compound infrared spectra. [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]

-

LibreTexts Chemistry. (2021, July 31). 24.6: Nitro Compounds. [Link]

-

González, G., & Clavijo, E. (1987). Solvent Effects on the Infrared Spectra of Nitro-N-methylanilines. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

San Diego Mesa College. (n.d.). Infrared Spectroscopy Lecture Notes. [Link]

-

Pearson Education. (n.d.). Pearson Edexcel Level 3 Advanced Level GCE in Chemistry (9CH0) Data Booklet. [Link]

-

Royal Society of Chemistry. (2016, June 7). Preparing a sample for infrared spectroscopy [Video]. YouTube. [Link]

-

Webb, L. J., & Boxer, S. G. (2008). Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect. Journal of Physical Chemistry B. [Link]

-

Hovhannisyan, A. A., et al. (2007). The IR frequencies of coordinated nitro, nitrito and nitrato groups in iron-porphyrin complexes. ResearchGate. [Link]

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

-

Scribd. (n.d.). IR Sample Preparation Techniques. [Link]

-

Michigan State University. (n.d.). Infrared Spectrometry. MSU Chemistry. [Link]

-

LibreTexts Chemistry. (2024, July 30). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Hydrocarbons. [Link]

-

Naval Research Laboratory. (1964). SOLVENT-INDUCED EFFECTS ON INFRARED SPECTRA. DTIC. [Link]

-

Ungnade, H. E., et al. (1960). ABSORPTION SPECTRA OF NITRO COMPOUNDS. FURTHER SOLVENT PERTURBATIONS. The Journal of Physical Chemistry. [Link]

-

ChemTube3D. (2012, October 11). Introduction to IR Spectroscopy - Carboxylic Acids [Video]. YouTube. [Link]

-

ResearchGate. (2025, August 7). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of succinic acid, 2-nitroterephthalic acid and Co-MOF. [Link]

-

RTI Laboratories. (n.d.). FTIR Analysis. [Link]

-

Thermal Lube. (n.d.). FTIR Acid and Base Number Analyses: Their Potential to Replace ASTM Methods. [https://www.therm lube.com/wp-content/uploads/2014/12/FTIR-Acid-and-Base-Number-Analyses-Their-Potential-to-Replace-ASTM-Methods.pdf]([Link] lube.com/wp-content/uploads/2014/12/FTIR-Acid-and-Base-Number-Analyses-Their-Potential-to-Replace-ASTM-Methods.pdf)

-

Noria Corporation. (n.d.). Universal Acid Number (AN) Determination Using FTIR Spectroscopy. [Link]

-

All 'Bout Chemistry. (2023, March 4). FTIR spectra of carboxylic acids || H-bonding & conjugation effect [Video]. YouTube. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. rtilab.com [rtilab.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Infrared Spectrometry [www2.chemistry.msu.edu]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. uobabylon.edu.iq [uobabylon.edu.iq]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Chemistry: Nitro compound infrared spectra [openchemistryhelp.blogspot.com]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. youtube.com [youtube.com]

- 17. Solvent effects on the infrared spectra of nitro-N-methylanilines: intra- and inter-molecular interactions and molecular configurations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]